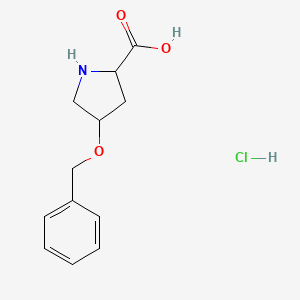![molecular formula C5FeN6Na2O+2 B13392647 3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium nitroprusside is an inorganic compound with the chemical formula Na₂[Fe(CN)₅NO]. It is commonly used as a medication to lower blood pressure in acute hypertensive crises and during surgeries to reduce bleeding. The compound is known for its rapid onset of action and short duration of effect, making it highly effective in emergency situations .
准备方法
Synthetic Routes and Reaction Conditions: Sodium nitroprusside can be synthesized by reacting sodium cyanide with iron(III) chloride and sodium nitrite. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of sodium cyanide and iron(III) chloride in water.
- Addition of sodium nitrite to the solution.
- Formation of sodium nitroprusside as a red-colored complex.
Industrial Production Methods: In industrial settings, sodium nitroprusside is produced by a similar method but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions: Sodium nitroprusside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron complexes.
Reduction: It can be reduced to release nitric oxide, which is a potent vasodilator.
Substitution: The cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands like ammonia or phosphines can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ferricyanide complexes.
Reduction: Release of nitric oxide and formation of cyanide ions.
Substitution: Formation of new coordination complexes with substituted ligands.
科学研究应用
Sodium nitroprusside has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting the presence of certain amino acids and ketones.
Biology: Acts as a nitric oxide donor, which is essential for studying nitric oxide’s role in biological systems.
Medicine: Used in clinical settings to manage hypertensive emergencies and heart failure. It is also being studied for its potential antipsychotic effects in treating schizophrenia.
Industry: Employed in the preservation of fruits and vegetables by reducing spoilage and maintaining quality during storage .
作用机制
Sodium nitroprusside exerts its effects by releasing nitric oxide upon metabolism. Nitric oxide activates guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels in cells. This leads to the relaxation of vascular smooth muscles, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also interacts with hemoglobin to form cyanmethemoglobin and cyanide ions, which are further metabolized to thiocyanate and excreted in the urine .
相似化合物的比较
Nitroglycerin: Another nitric oxide donor used for its vasodilatory effects. Unlike sodium nitroprusside, nitroglycerin is more selective for veins and is used in treating angina.
Isosorbide dinitrate: A nitrate used for heart failure and angina, with a longer duration of action compared to sodium nitroprusside.
Amyl nitrite: A volatile liquid used for rapid relief of angina, also acts as a nitric oxide donor.
Uniqueness of Sodium Nitroprusside:
Rapid Onset and Short Duration: Sodium nitroprusside acts almost immediately and has a very short duration of action, making it ideal for acute settings.
Balanced Vasodilation: It affects both arteries and veins, providing a balanced reduction in preload and afterload, which is beneficial in heart failure management
Sodium nitroprusside remains a vital compound in both medical and research fields due to its unique properties and versatile applications.
属性
分子式 |
C5FeN6Na2O+2 |
|---|---|
分子量 |
261.92 g/mol |
IUPAC 名称 |
disodium;iron(6+);nitroxyl anion;pentacyanide |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+6;-1;2*+1 |
InChI 键 |
YNVDFVLEDQMYQH-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+6] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)
![5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)


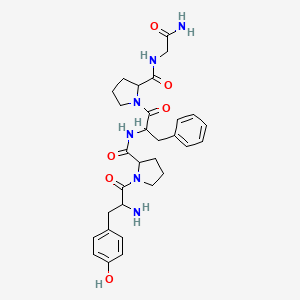
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
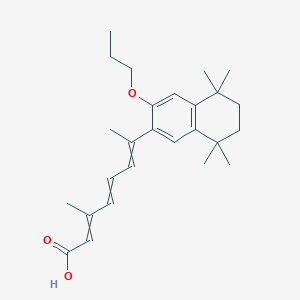
![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
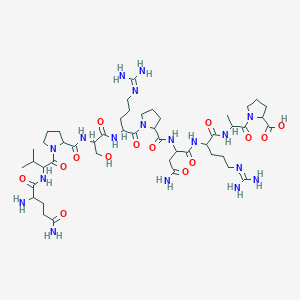
![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
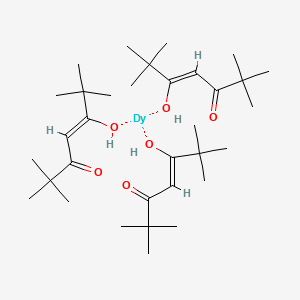
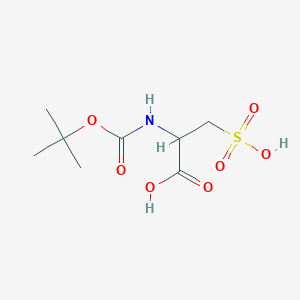
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
